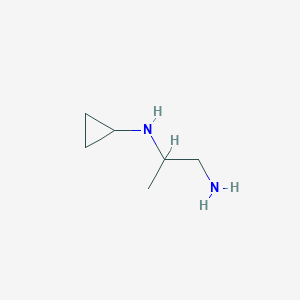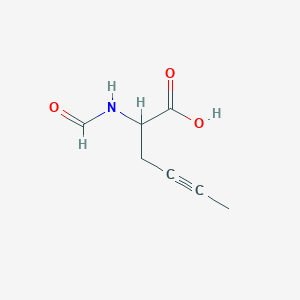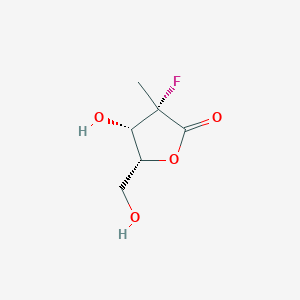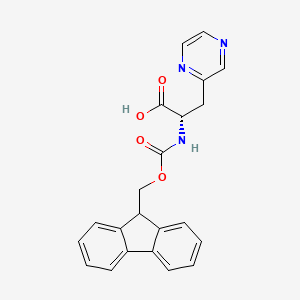![molecular formula C9H11N5 B13327964 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13327964.png)
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is a heterocyclic compound that features both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions (Cu(I)) to yield the triazole ring. The general synthetic route can be summarized as follows:
- Synthesis of the azide precursor from 2-(pyridin-3-yl)ethylamine.
- Reaction of the azide with an alkyne under Cu(I)-catalyzed conditions to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency . Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
化学反应分析
Types of Reactions: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under mild to moderate conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole or pyridine rings, while substitution reactions can introduce various functional groups onto the molecule.
科学研究应用
1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its efficacy.
相似化合物的比较
N-(Pyridin-2-yl)amides: These compounds also contain a pyridine ring and have been studied for their medicinal properties.
1,2,4-Triazolo[1,5-a]pyridines: These compounds share the triazole ring and have applications in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridines: These compounds are structurally similar and have been explored for their biological activities.
Uniqueness: 1-[2-(Pyridin-3-YL)ethyl]-1H-1,2,3-triazol-4-amine is unique due to its specific combination of pyridine and triazole rings, which allows for diverse chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H11N5 |
|---|---|
分子量 |
189.22 g/mol |
IUPAC 名称 |
1-(2-pyridin-3-ylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H11N5/c10-9-7-14(13-12-9)5-3-8-2-1-4-11-6-8/h1-2,4,6-7H,3,5,10H2 |
InChI 键 |
ILLXLAKDCMLBFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


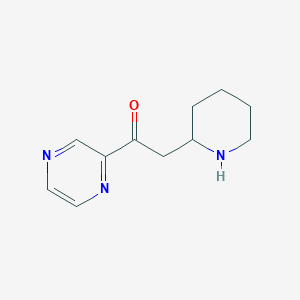
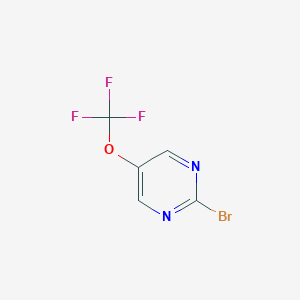
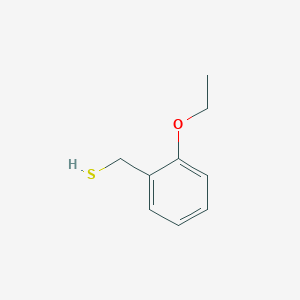
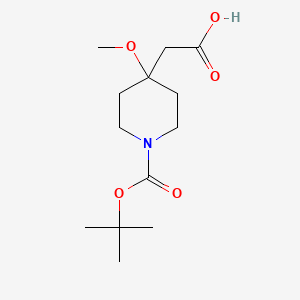
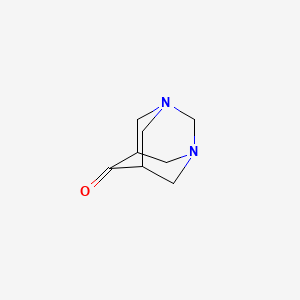
![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
![1,6-Dioxaspiro[3.4]octan-3-amine](/img/structure/B13327935.png)
